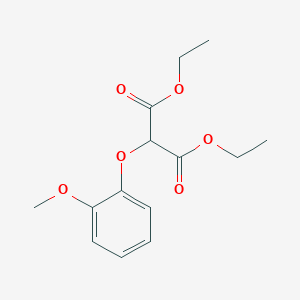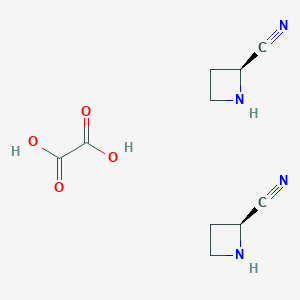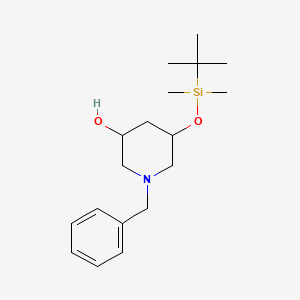
Diethyl (2-methoxyphenoxy)propanedioate
Übersicht
Beschreibung
Diethyl (2-methoxyphenoxy)propanedioate is an organic compound with the molecular formula C14H18O6. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by diethyl and 2-methoxyphenoxy groups. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl (2-methoxyphenoxy)propanedioate can be synthesized through the alkylation of enolate ionsThe reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the 2-methoxyphenol .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-methoxyphenoxy)propanedioate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of diethyl (2-methoxyphenoxy)propanedioate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can undergo various reactions, including alkylation, acylation, and condensation, leading to the formation of diverse chemical products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
- Diethyl propanedioate (diethyl malonate)
- Diethyl (2-methylphenoxy)propanedioate
- Diethyl (2-ethoxyphenoxy)propanedioate
Comparison: Diethyl (2-methoxyphenoxy)propanedioate is unique due to the presence of the 2-methoxyphenoxy group, which imparts distinct chemical properties compared to its analogs. For instance, the methoxy group can influence the compound’s reactivity, solubility, and overall stability, making it suitable for specific applications in organic synthesis and research .
Eigenschaften
IUPAC Name |
diethyl 2-(2-methoxyphenoxy)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-4-18-13(15)12(14(16)19-5-2)20-11-9-7-6-8-10(11)17-3/h6-9,12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUXZGQASDDLMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B3115068.png)

![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115081.png)
![(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115086.png)

![ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B3115091.png)




![8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3115118.png)
![(3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B3115130.png)

![1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B3115158.png)
